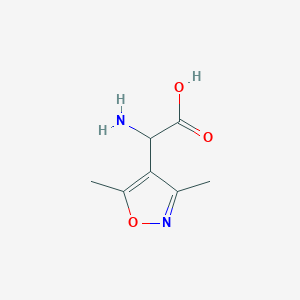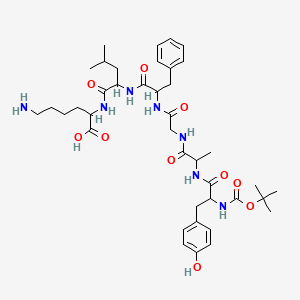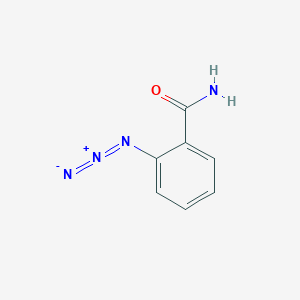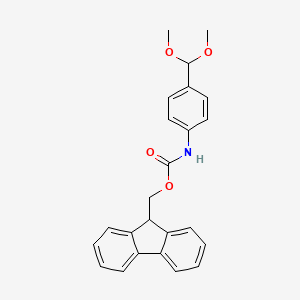
Ethyl 3-aminoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-aminoacrylate is an organic compound with the molecular formula C5H9NO2. It is an ester derivative of 3-aminoacrylic acid and is characterized by the presence of an amino group attached to the acrylate moiety. This compound is of significant interest in organic synthesis and polymer chemistry due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method enhances efficiency and scalability, allowing for the production of large quantities of the compound. The reaction is typically carried out in a tubular reactor with precise control over temperature and pressure to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted acrylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroacrylates, while substitution reactions can produce a wide range of substituted acrylates .
Aplicaciones Científicas De Investigación
Ethyl 3-aminoacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl 3-aminoacrylate involves its reactivity with various nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Ethyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 3-aminoacrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Aminopropenoic acid: The parent acid of this compound, lacking the ester group.
Uniqueness: this compound’s unique combination of an amino group and an acrylate ester makes it particularly versatile in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
Clave InChI |
FABIVEGAPONRAI-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/N |
SMILES canónico |
CCOC(=O)C=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)












